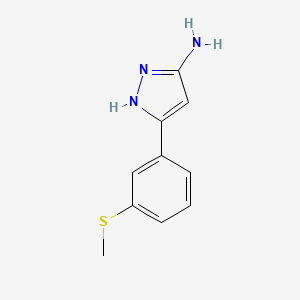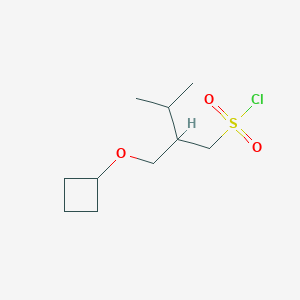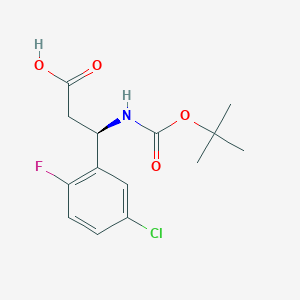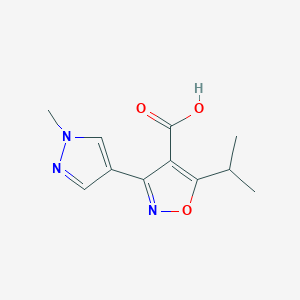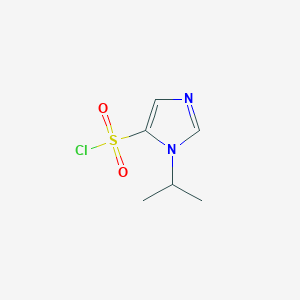
1-(propan-2-yl)-1H-imidazole-5-sulfonylchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Propan-2-yl)-1H-imidazole-5-sulfonylchloride is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a sulfonyl chloride group attached to the imidazole ring, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(propan-2-yl)-1H-imidazole-5-sulfonylchloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Sulfonyl Chloride Group: The sulfonyl chloride group can be introduced by reacting the imidazole derivative with chlorosulfonic acid under controlled conditions. This reaction typically requires an inert atmosphere and low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Propan-2-yl)-1H-imidazole-5-sulfonylchloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, although the sulfonyl chloride group remains relatively stable under mild conditions.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products Formed
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonic Acids: Formed through hydrolysis of the sulfonyl chloride group.
Wissenschaftliche Forschungsanwendungen
1-(Propan-2-yl)-1H-imidazole-5-sulfonylchloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(propan-2-yl)-1H-imidazole-5-sulfonylchloride involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their function. The imidazole ring can also interact with metal ions and other molecular targets, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Propan-2-yl)-1H-imidazole-4-sulfonylchloride: Similar structure but with the sulfonyl chloride group at a different position.
1-(Propan-2-yl)-1H-imidazole-5-sulfonic acid: The hydrolyzed form of the sulfonyl chloride derivative.
1-(Propan-2-yl)-1H-imidazole-5-sulfonamide: Formed through nucleophilic substitution with an amine.
Uniqueness
1-(Propan-2-yl)-1H-imidazole-5-sulfonylchloride is unique due to the specific positioning of the sulfonyl chloride group on the imidazole ring, which imparts distinct reactivity and biological activity. This compound’s ability to form covalent bonds with nucleophiles makes it a valuable tool in chemical synthesis and biological research.
Eigenschaften
Molekularformel |
C6H9ClN2O2S |
|---|---|
Molekulargewicht |
208.67 g/mol |
IUPAC-Name |
3-propan-2-ylimidazole-4-sulfonyl chloride |
InChI |
InChI=1S/C6H9ClN2O2S/c1-5(2)9-4-8-3-6(9)12(7,10)11/h3-5H,1-2H3 |
InChI-Schlüssel |
SLNQGSOEIMYRPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C=NC=C1S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-Chloro-5-(trifluoromethyl)thiophen-3-YL]boronic acid](/img/structure/B13625533.png)
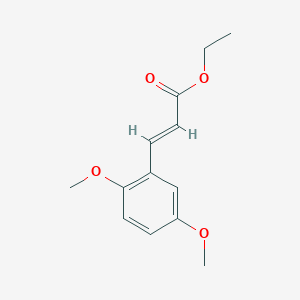
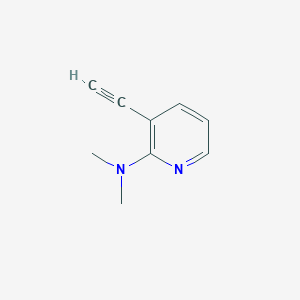

![3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-one](/img/structure/B13625550.png)
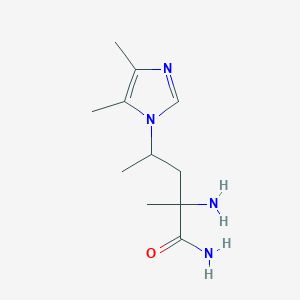
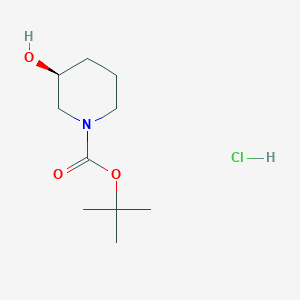
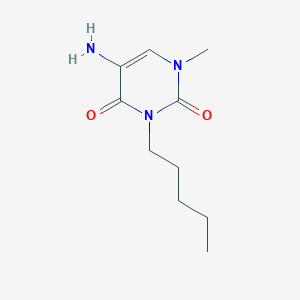
![2-{[(Benzyloxy)carbonyl]amino}-3-(2-bromophenyl)propanoic acid](/img/structure/B13625581.png)
![2-{[(Tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid](/img/structure/B13625591.png)
